
N-(2-azidoacetyl)glycine DCHA salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N3-Gly-Gly-OH (DCHA) is a click chemistry reagent that contains an azide group. Click chemistry is a class of biocompatible small molecule reactions commonly used in bioconjugation, allowing the joining of substrates of choice with specific biomolecules. This compound has significant potential for use in binding between nucleic acids, lipids, proteins, and other molecules due to its high yield, high specificity, and simplicity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N3-Gly-Gly-OH (DCHA) involves the reaction of glycine derivatives with azidoacetyl chloride in the presence of a base. The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of N3-Gly-Gly-OH (DCHA) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
N3-Gly-Gly-OH (DCHA) undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reaction typically occurs under mild conditions.
Cycloaddition: The reaction with alkynes to form triazoles is often catalyzed by copper(I) salts under ambient conditions.
Major Products
Triazoles: Formed from the cycloaddition reaction with alkynes.
Substituted Glycine Derivatives: Formed from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
N3-Gly-Gly-OH (DCHA) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques to label biomolecules such as proteins and nucleic acids.
Medicine: Utilized in the development of antibody-drug conjugates for targeted drug delivery.
Industry: Applied in the production of functionalized materials and polymers
Wirkmechanismus
The mechanism of action of N3-Gly-Gly-OH (DCHA) involves the azide group participating in click chemistry reactions. The azide group reacts with alkynes in the presence of a copper(I) catalyst to form stable triazole linkages. This reaction is highly specific and occurs under mild conditions, making it suitable for various applications in biological and chemical research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N3-Gly-Gly-OH: The non-DCHA form of the compound.
Azidoacetyl Glycine: Another azide-containing glycine derivative.
Azidoacetyl Alanine: Similar in structure but contains an alanine residue instead of glycine
Uniqueness
N3-Gly-Gly-OH (DCHA) is unique due to its high specificity and efficiency in click chemistry reactions. The presence of the DCHA group enhances its solubility and stability, making it more suitable for industrial applications compared to similar compounds .
Eigenschaften
Molekularformel |
C16H29N5O3 |
|---|---|
Molekulargewicht |
339.43 g/mol |
IUPAC-Name |
2-[(2-azidoacetyl)amino]acetic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C12H23N.C4H6N4O3/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;5-8-7-1-3(9)6-2-4(10)11/h11-13H,1-10H2;1-2H2,(H,6,9)(H,10,11) |
InChI-Schlüssel |
URKIOVJESPPVFO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NC2CCCCC2.C(C(=O)O)NC(=O)CN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


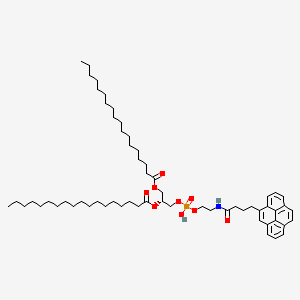
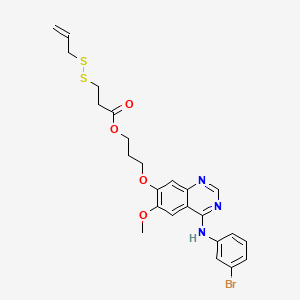






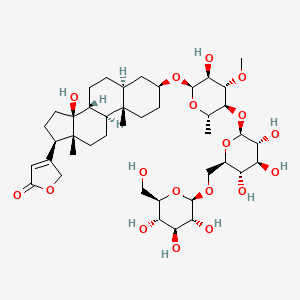
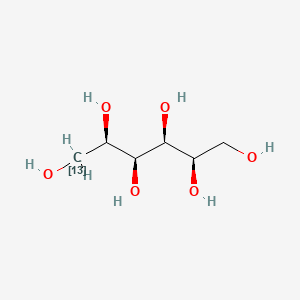

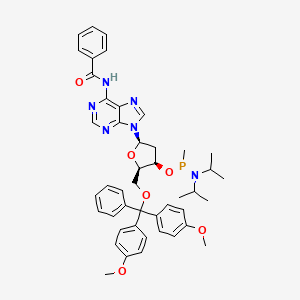

![1-(4-bromobenzoyl)-N-[2-(1H-indol-3-yl)ethyl]-9H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B12390169.png)
